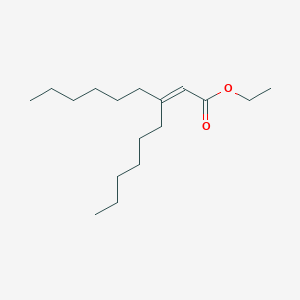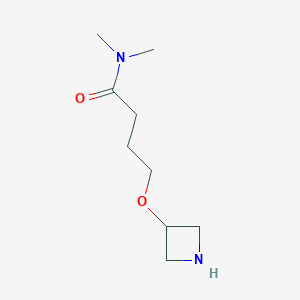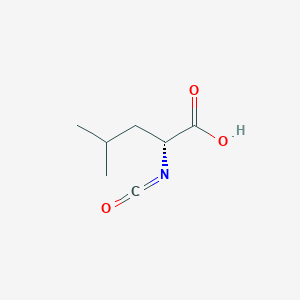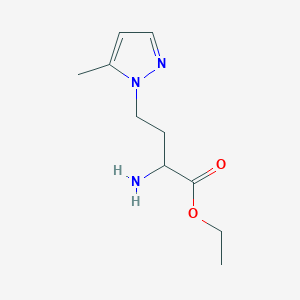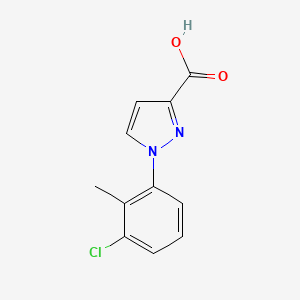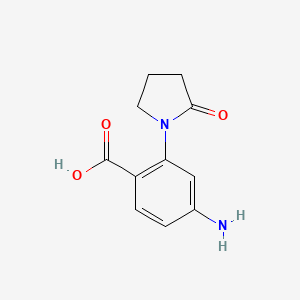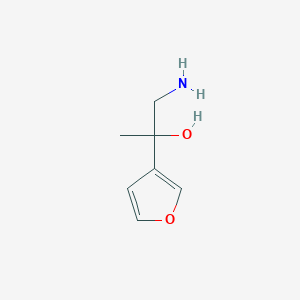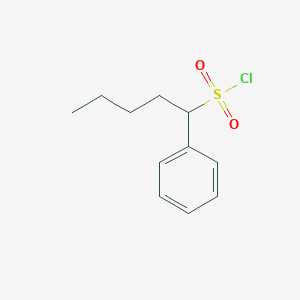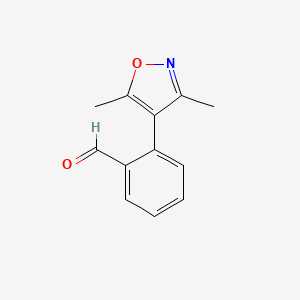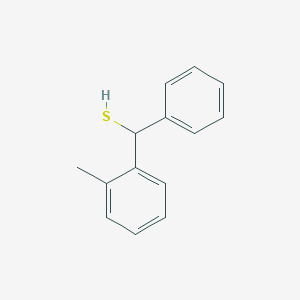![molecular formula C11H13NO2 B13630115 1-[4-(Aminomethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B13630115.png)
1-[4-(Aminomethyl)phenyl]cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(aminomethyl)phenyl]cyclopropane-1-carboxylic acid is a compound of significant interest in the fields of chemistry and biology
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(aminomethyl)phenyl]cyclopropane-1-carboxylic acid can be achieved through several methods:
Alkylation of Glycine Equivalents: This involves the reaction of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: This method uses γ-substituted amino acid derivatives to form the cyclopropane ring.
Alkene Cyclopropanation: This involves the reaction of alkenes with diazo compounds, ylides, or carbene intermediates.
Industrial Production Methods: Industrial production often employs the alkene cyclopropanation method due to its efficiency and scalability. The use of diazo compounds and carbene intermediates is particularly favored for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(aminomethyl)phenyl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(aminomethyl)phenyl]cyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Acts as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(aminomethyl)phenyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biochemical pathways.
Pathways Involved: It influences pathways related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid: Similar structure but with a methoxy group instead of an aminomethyl group.
1-Aminocyclopropane-1-carboxylic acid: Lacks the phenyl group but shares the cyclopropane ring and amino acid functionality.
Uniqueness: 1-[4-(aminomethyl)phenyl]cyclopropane-1-carboxylic acid is unique due to its combination of a cyclopropane ring, phenyl group, and aminomethyl substituent, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-[4-(aminomethyl)phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c12-7-8-1-3-9(4-2-8)11(5-6-11)10(13)14/h1-4H,5-7,12H2,(H,13,14) |
InChI Key |
XPEBUJPYJGTOOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)CN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride](/img/structure/B13630039.png)
![2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanamide](/img/structure/B13630045.png)
